Cas no 1823913-40-1 (4-Iodo-1-methoxyisoquinoline)
4-Iodo-1-methoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-1-methoxyisoquinoline
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- Inchi: 1S/C10H8INO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
- InChI Key: BOQNGWXWNFEBLA-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C2C=CC=CC=21)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- XLogP3: 3.1
- Topological Polar Surface Area: 22.1
4-Iodo-1-methoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222754-1g |
4-Iodo-1-methoxyisoquinoline |
1823913-40-1 | 95% | 1g |
$608 | 2021-08-04 | |
| Chemenu | CM222754-1g |
4-Iodo-1-methoxyisoquinoline |
1823913-40-1 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189008800-1g |
4-Iodo-1-methoxyisoquinoline |
1823913-40-1 | 95% | 1g |
$684.00 | 2023-09-02 |
4-Iodo-1-methoxyisoquinoline Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Iodo-1-methoxyisoquinoline
4-Iodo-1-methoxyisoquinoline: A Comprehensive Overview
4-Iodo-1-methoxyisoquinoline (CAS No. 1823913-40-1) is a heterocyclic aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the isoquinoline family, which is a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The isoquinoline skeleton is known for its versatile reactivity and wide-ranging applications in fields such as pharmaceuticals, agrochemicals, and materials science.
The structure of 4-Iodo-1-methoxyisoquinoline features an iodine atom at the 4-position and a methoxy group at the 1-position of the isoquinoline ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting target for chemical modifications and functionalization. Recent studies have highlighted the importance of such substituted isoquinolines in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors.
One of the most promising applications of 4-Iodo-1-methoxyisoquinoline lies in its role as a precursor for more complex molecular architectures. The iodine atom at the 4-position serves as an excellent leaving group, enabling various substitution reactions to introduce diverse functional groups. This property has been exploited in the synthesis of bioactive molecules with enhanced pharmacokinetic profiles. For instance, researchers have reported the use of this compound as a key intermediate in the construction of isoquinoline-based kinase inhibitors, which are currently under investigation for their potential in treating various cancers.
In addition to its role in drug discovery, 4-Iodo-1-methoxyisoquinoline has also found applications in materials science. The compound's aromaticity and conjugated system make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them valuable candidates for next-generation electronic materials.
The synthesis of 4-Iodo-1-methoxyisoquinoline typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Friedlander annulation reaction, which allows for the construction of the isoquinoline skeleton through a tandem cyclocondensation process. Subsequent functionalization steps are then employed to introduce the iodine and methoxy groups at specific positions on the ring.
From an environmental standpoint, there is growing interest in understanding the fate and behavior of compounds like 4-Iodo-1-methoxyisoquinoline in natural ecosystems. Researchers have conducted studies to assess their biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that such compounds can be safely used and disposed of without posing risks to human health or the environment.
In conclusion, 4-Iodo-1-methoxyisoquinoline (CAS No. 1823913-40-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and other areas of research. As scientific advancements continue to unfold, it is likely that new uses for this compound will be discovered, further solidifying its importance in modern chemistry.
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